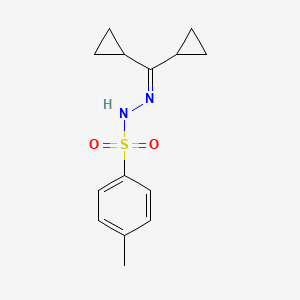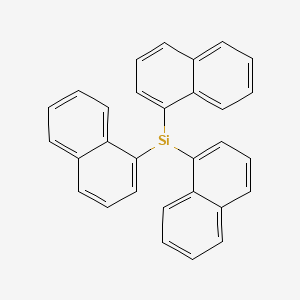
Tris(1-naphthyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(1-naphthyl)silane is an organosilicon compound with the chemical formula C30H22Si. It is characterized by the presence of three 1-naphthyl groups attached to a central silicon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(1-naphthyl)silane can be synthesized through several methods. One common approach involves the reaction of 1-naphthylmagnesium bromide with silicon tetrachloride, followed by hydrolysis. The reaction typically proceeds as follows: [ \text{3 C}_{10}\text{H}_7\text{MgBr} + \text{SiCl}4 \rightarrow \text{(C}{10}\text{H}_7)3\text{SiCl} + 3 \text{MgBrCl} ] [ \text{(C}{10}\text{H}_7)_3\text{SiCl} + \text{H}2\text{O} \rightarrow \text{(C}{10}\text{H}_7)_3\text{SiH} + \text{HCl} ]
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Tris(1-naphthyl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It acts as a hydride donor in reduction reactions.
Substitution: The naphthyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone.
Reduction: Catalysts like palladium or platinum.
Substitution: Halogenating agents or organometallic reagents.
Major Products:
Oxidation: Silanols (e.g., tris(1-naphthyl)silanol).
Reduction: Silanes with different substituents.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Tris(1-naphthyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which tris(1-naphthyl)silane exerts its effects is primarily through its ability to donate hydride ions in reduction reactions. The silicon atom in the compound acts as a central hub, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Triphenylsilane: Commonly used in hydrosilylation reactions.
Tris(pentafluorophenyl)silane: Utilized in catalytic applications.
Uniqueness: Tris(1-naphthyl)silane is unique due to the presence of naphthyl groups, which impart distinct electronic and steric properties compared to other silanes. This makes it particularly useful in specific synthetic and industrial applications .
Propiedades
Número CAS |
2536-76-7 |
|---|---|
Fórmula molecular |
C30H21Si |
Peso molecular |
409.6 g/mol |
InChI |
InChI=1S/C30H21Si/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H |
Clave InChI |
ZFLGRFVFTLAIHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2[Si](C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



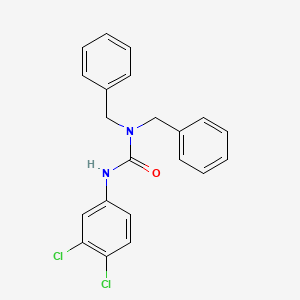
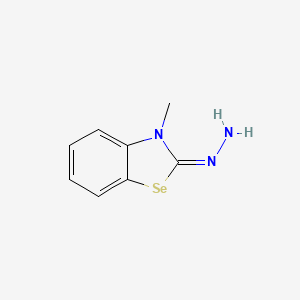

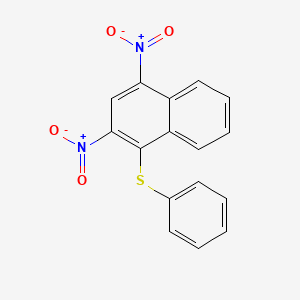



![N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11952068.png)
